molecular formula C9H6F3NO2 B13415816 N-[3-(Trifluoroacetyl)phenyl]formamide CAS No. 79684-37-0

N-[3-(Trifluoroacetyl)phenyl]formamide

Cat. No.: B13415816
CAS No.: 79684-37-0
M. Wt: 217.14 g/mol
InChI Key: WXGPEZZWZKCRAP-UHFFFAOYSA-N
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Description

N-[3-(Trifluoroacetyl)phenyl]formamide is a chemical compound with the molecular formula C9H6F3NO2. It is known for its unique structural properties, which include a trifluoroacetyl group attached to a phenyl ring, and a formamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trifluoroacetyl)phenyl]formamide typically involves the formylation of aromatic amines. One efficient method includes the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between aromatic amines and formic acid under solvent-free conditions, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes, utilizing scalable and cost-effective methods. The use of solid acid catalysts like RHA-SO3H ensures that the process is environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trifluoroacetyl)phenyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(Trifluoroacetyl)phenyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Trifluoroacetyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s reactivity, allowing it to form stable complexes with various enzymes and receptors. This interaction can modulate biological processes, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Trifluoroacetyl)phenyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

79684-37-0

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

N-[3-(2,2,2-trifluoroacetyl)phenyl]formamide

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)6-2-1-3-7(4-6)13-5-14/h1-5H,(H,13,14)

InChI Key

WXGPEZZWZKCRAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC=O)C(=O)C(F)(F)F

Origin of Product

United States

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